molecular formula C15H16O2 B585337 Bisphenol A-13C2 CAS No. 263261-64-9

Bisphenol A-13C2

Cat. No.: B585337
CAS No.: 263261-64-9
M. Wt: 230.276
InChI Key: IISBACLAFKSPIT-ZDOIIHCHSA-N
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Description

Bisphenol A-13C2 is a compound that contains carbon-13 isotopes, making it a labeled version of the commonly known Bisphenol A. This isotopic labeling is used for tracing and studying the behavior of Bisphenol A in various scientific applications. Bisphenol A itself is a chemical compound primarily used in the manufacturing of various plastics and epoxy resins. It is a colorless solid that is soluble in most common organic solvents but has very poor solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol A-13C2 involves the reaction of phenol with acetone in the presence of an acid catalyst such as hydrogen chloride. The reaction is promoted by methyl mercaptan. The isotopic labeling is achieved by using carbon-13 labeled acetone. Once formed, the product is washed with water, neutralized with calcium hydroxide, and distilled under vacuum .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes. The final product is then purified and characterized to confirm the isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Bisphenol A-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydroxyl radicals generated radiolytically or through other oxidative processes.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

Scientific Research Applications

Bisphenol A-13C2 is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some of its applications include:

Mechanism of Action

Bisphenol A-13C2 exerts its effects by interacting with various molecular targets, primarily through its estrogenic activity. It binds to estrogen receptors, mimicking the action of natural hormones and disrupting normal endocrine functions. This interaction affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis. Additionally, this compound can interact with androgen receptors and other nuclear receptors, further influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol S: A structural analog of Bisphenol A, used as a substitute in some applications.

    Bisphenol F: Another analog with similar applications but different physical properties.

    Bisphenol AF: A fluorinated analog with higher thermal stability.

Uniqueness of Bisphenol A-13C2

The uniqueness of this compound lies in its isotopic labeling, which allows for detailed and precise studies of Bisphenol A’s behavior in various environments. This makes it an invaluable tool in research applications where tracking and quantification of Bisphenol A are crucial .

Biological Activity

Bisphenol A (BPA) and its analogs, including Bisphenol A-13C2, are widely studied due to their potential endocrine-disrupting properties. This compound is a carbon-labeled variant of BPA, which allows for more precise tracking of its biological effects and metabolism in various studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

This compound has the chemical formula C15H16O2 and is structurally similar to BPA. Its isotopic labeling with carbon-13 allows researchers to trace its metabolic pathways and interactions within biological systems effectively.

The biological activity of this compound is primarily linked to its ability to interact with estrogen receptors and other hormone-related pathways:

  • Estrogen Receptor Interaction : this compound exhibits a binding affinity for estrogen receptors (ERα and ERβ), similar to BPA. Studies indicate that it may act as a selective estrogen receptor modulator (SERM), influencing gene expression related to reproductive health and development .
  • GPR30 Activation : Research has shown that Bisphenol A analogs can activate GPR30, a G protein-coupled receptor involved in rapid cellular responses. This activation can lead to increased proliferation in certain cancer cell lines, suggesting potential roles in tumorigenesis .
  • Signal Transduction Pathways : The compound has been implicated in the activation of multiple signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This pathway's activation could contribute to adverse developmental outcomes .

Case Studies

Several case studies highlight the potential impacts of BPA exposure, which may be extrapolated to understand the effects of its analogs like this compound:

  • Prenatal Exposure : One notable case involved a mother with extremely high urinary BPA levels during pregnancy (583 µg/g creatinine). Her child exhibited transient neurobehavioral changes, raising concerns about prenatal exposure to BPA-related compounds and their long-term effects on child development .
  • Population Studies : In a broader context, studies have shown that high levels of BPA exposure correlate with various health issues, including obesity and insulin resistance. These findings suggest that analogs like this compound could similarly influence metabolic health .

Research Findings

A systematic review of the literature reveals several critical insights into the biological activity of this compound:

Study FocusFindings
Endocrine DisruptionBoth BPA and its analogs exhibit endocrine-disrupting properties that can affect reproductive health and development .
MetabolismPharmacokinetic studies indicate that BPA is rapidly metabolized in humans, with minimal unconjugated forms detectable in urine post-exposure .
Toxicity AssessmentIn vitro assays show that many BPA analogs have biological activities comparable to or greater than BPA itself, suggesting they may pose similar or greater risks .

Q & A

Basic Questions

Q. How is Bisphenol A-13C2 characterized and distinguished from unlabelled BPA in analytical chemistry?

this compound is identified using mass spectrometry (MS) due to its isotopic labeling, which introduces a distinct mass shift compared to unlabelled BPA. Techniques like liquid chromatography-tandem MS (LC-MS/MS) are critical for separation and quantification. The isotopic purity (99% 13C) ensures minimal interference, enabling precise tracing in metabolic or environmental studies .

Q. What are the recommended analytical methods for detecting BPA-13C2 in environmental samples?

Solid-phase extraction (SPE) coupled with LC-MS/MS is widely used for isolating BPA-13C2 from complex matrices. Method validation should include recovery tests using spiked samples and calibration curves with isotopically labeled internal standards to account for matrix effects. Recent studies emphasize multi-residue protocols to simultaneously detect BPA-13C2 alongside its analogues (e.g., BPS, BPF) .

Q. What is the role of isotopic labeling in BPA-13C2 in tracer studies?

The 13C labels allow researchers to track BPA-13C2’s environmental fate, metabolic pathways, and degradation products without isotopic exchange. This is critical for distinguishing exogenous BPA-13C2 from endogenous BPA in biological systems, enabling accurate quantification in pharmacokinetic studies .

Q. What are the key considerations for synthesizing BPA-13C2 with high isotopic purity?

Synthesis requires 13C-enriched precursors (e.g., 13C-labeled acetone) and stringent control of reaction conditions to minimize isotopic dilution. Post-synthesis purification via recrystallization or column chromatography ensures >98% isotopic purity, validated by nuclear magnetic resonance (NMR) and high-resolution MS .

Advanced Research Questions

Q. How to design experiments using BPA-13C2 to study its environmental fate and metabolic pathways?

Employ factorial design to test variables like pH, temperature, and microbial activity. Use BPA-13C2 as a tracer in microcosm studies, with LC-MS/MS for quantification. Computational modeling (e.g., fugacity models) can predict partitioning behavior, while stable isotope probing (SIP) identifies microbial degraders .

Q. How to resolve data discrepancies when quantifying BPA-13C2 in complex matrices?

Discrepancies often arise from matrix-induced ionization suppression in MS. Mitigate this by using isotope dilution analysis with 13C-labeled internal standards. Validate methods via interlaboratory comparisons and spike-and-recovery experiments at varying concentrations .

Q. How to optimize separation techniques for BPA-13C2 from structural analogs in chromatographic analysis?

Utilize hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns to separate BPA-13C2 from polar metabolites. Optimize mobile phase gradients and column temperatures to resolve co-eluting peaks. Confirm identity via fragmentation patterns in MS/MS .

Q. What statistical approaches are suitable for analyzing dose-response relationships in BPA-13C2 toxicity studies?

Nonlinear regression models (e.g., four-parameter logistic curves) quantify EC50 values. Bayesian hierarchical models account for inter-individual variability in in vivo studies. Use ANOVA with post-hoc tests to compare effects across exposure groups .

Q. How to validate the accuracy of BPA-13C2 detection methods against matrix effects?

Perform standard addition experiments in representative matrices (e.g., urine, soil). Calculate accuracy via percent recovery (85–115%) and precision via relative standard deviation (RSD <15%). Cross-validate with certified reference materials if available .

Q. How to integrate computational modeling with experimental data to predict BPA-13C2 behavior in biological systems?

Combine physiologically based pharmacokinetic (PBPK) models with in vitro toxicity data. Use molecular dynamics simulations to predict binding affinities for estrogen receptors. Validate predictions using isotopic tracing in cell cultures or animal models .

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)(1,3-13C2)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISBACLAFKSPIT-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C([13CH3])(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747173
Record name 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263261-64-9
Record name 4,4'-[(1,3-~13~C_2_)Propane-2,2-diyl]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The process of preparing high purity bisphenol A by crystallizing the adduct of bisphenol A with phenol (hereinafter referred to as bisphenol A-phenol adduct) has been disclosed, for example, in Japanese Patent Publication SHO 63-26735(1988). That is, a phenol solution of bisphenol A which was prepared in the presence of a hydrochloric acid catalyst is cooled to a range of 35° to 70° C. while feeding 2 to 20% by weight of water to the solution under reduced pressure, precipitated crystals of bisphenol A-phenol adduct are filtered to separate the crystals, and phenol is evaporated from the crystals to obtain high purity bisphenol A.
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Synthesis routes and methods II

Procedure details

An equimolar mixture of 2,2-bis(4-acetoxyphenyl)propane (Bisphenol A diacetate) and isophthalic acid is heated gradualy to 290° C. in a stirred vessel under gradually increasing vacuum to remove the acetic acid which is liberated. When the melt viscosity of the condensate reaches a level such that stirring becomes difficult the melt is drained from the reaction vessel and crystallized. The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity reaches 0.65 dl/g (in 40/60 by weight tetrachloroethane/phenol solution at 25° C.). The polymer is then extruded at 350° C. and pelletized. The polymer has an inherent viscosity of 0.62 and a carboxylic acid content of 40 microequivalents per gram (μeq./g), determined by potentiometric titration of a solution of the polymer in a 2,6-dimethylphenol/chloroform/ethanol mixture with an ethanolic solution of potassium hydroxide.
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carboxylic acid
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Synthesis routes and methods III

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Into a 250-millimiter 3-necked round-bottomed flask was charged a mixture of 11.6 grams (0.20 mole) of acetone, 75 grams (0.80 mole) of phenol, 22 grams (0.20 mole) of chlorotrimethyl silane, and 0.10 gram of butanethiol. The resulting mixture was stirred mechanically and heated at 55° C. under a nitrogen atmosphere for 3 hours. On completion of the reaction, the reaction mixture was cooled to room temperature and filtered. The solid product resulting was slurried up in chlorobenzene, filtered and washed twice with chlorobenzene. Purification by recrystallization from methanol and water afforded bisphenol A with a purity of 99.5 percent in a 83 percent yield.
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83%

Synthesis routes and methods IV

Procedure details

As previously described, DMBPC carbonate can be co-polymerized with BPA carbonate to form a DMBPC BPA co-polycarbonate. For example, DMBPC based polycarbonate as a copolymer or homopolymer (DMBPC) can comprise 10 to 100 mol % DMBPC carbonate and 90 to 0 mol % BPA carbonate, specifically, 25 mol % DMBPC carbonate and 75 mol % BPA carbonate, more specifically, 50 mol % DMBPC carbonate and 50 mol % BPA carbonate.
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Synthesis routes and methods V

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mixing bisphenol A, an aqueous caustic solution, methylene chloride and phosgene by means of at least one motionless mixer to form a fine dispersion of the partially phosgenated derivatives of bisphenol A in said aqueous solution,
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